

# Application Notes and Protocols for Generating a UL24.5-Null Mutant Virus

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | OUL245   |           |  |  |  |
| Cat. No.:            | B2790844 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the generation of a UL24.5-null mutant of Herpes Simplex Virus 1 (HSV-1). The UL24.5 protein is a recently discovered accessory protein encoded within the UL24 gene locus.[1][2][3] While the full-length UL24 protein is important for efficient viral replication and pathogenesis, the specific function of UL24.5 is still under investigation.[1][4] Studies have shown that a UL24.5-null mutant, unlike a UL24-null mutant, exhibits replication in cell culture comparable to the wild-type virus but demonstrates increased pathogenicity in animal models, highlighting its potential role in modulating the host immune response or virulence.[2][3]

This document outlines the strategic approach for creating a UL24.5-null mutant virus using Bacterial Artificial Chromosome (BAC) technology coupled with Red/ET recombineering. This powerful methodology allows for precise and efficient manipulation of the large herpesvirus genome in E. coli before reconstitution of the mutant virus in mammalian cells.[5][6][7]

## **Data Presentation**

# Table 1: Phenotypic Comparison of UL24 and UL24.5 Mutant Viruses



| Virus Strain                                    | Replication in<br>Cell Culture<br>(Vero cells) | Pathogenicity<br>in Murine<br>Ocular<br>Infection<br>Model              | Key Genetic<br>Modification                                                                                      | Reference |
|-------------------------------------------------|------------------------------------------------|-------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|-----------|
| Wild-Type HSV-1<br>(e.g., KOS strain)           | Normal viral<br>yields                         | Standard pathogenesis                                                   | None                                                                                                             | [2]       |
| UL24-Null<br>Mutant (UL24X)                     | Reduced viral<br>yields                        | Reduced capacity for spread to trigeminal ganglia, fewer clinical signs | Stop codons<br>introduced early<br>in the UL24 ORF                                                               | [1][2]    |
| UL24.5-Null<br>Mutant<br>(vBAC_UL24.5n<br>egHA) | Viral yields<br>comparable to<br>wild-type     | Increased incidence of neurological disorders, prolonged inflammation   | Substitution of<br>the predicted<br>UL24.5 initiation<br>methionine<br>codon (ATG) to a<br>valine codon<br>(GTG) | [2][3]    |

# **Experimental Protocols**

The generation of a UL24.5-null mutant virus involves three main stages:

- Mutagenesis of the HSV-1 BAC: Introduction of a specific mutation into the UL24.5 coding sequence within an HSV-1 genome cloned as a BAC in E. coli.
- Reconstitution of the Mutant Virus: Transfection of the mutated BAC DNA into permissive mammalian cells to generate infectious virus particles.
- Verification of the Mutant Virus: Confirmation of the desired mutation and absence of unintended alterations in the reconstituted virus.



# Protocol 1: Generation of a UL24.5-Null Mutation in an HSV-1 BAC via Two-Step Red/ET Recombineering (GalK Selection)

This protocol describes the introduction of a point mutation to change the start codon of UL24.5 (ATG) to a non-initiating codon (e.g., GTG for Valine) using a two-step Red/ET recombineering system with a galK positive/negative selection cassette.[8] This method allows for a scarless mutation.

#### Materials:

- E. coli strain SW102 carrying the HSV-1 BAC (e.g., pBAC-HSV1-KOS).
- pGalK plasmid (for use as a PCR template).
- Primers for amplifying the galk cassette with homology arms flanking the UL24.5 start codon (see below for design).
- Primers for generating the repair fragment with the desired point mutation.
- · L-arabinose.
- Minimal medium plates with galactose.
- Minimal medium plates with 2-deoxy-galactose (DOG).
- Chloramphenicol and other appropriate antibiotics for BAC and plasmid maintenance.
- Electroporator and cuvettes.
- Standard molecular biology reagents and equipment.

#### Primer Design:

 Forward Primer (UL24.5-galK-F): 50 nucleotides of homology upstream of the UL24.5 ATG start codon, followed by 20 nucleotides homologous to the start of the galK gene.



- Reverse Primer (UL24.5-galK-R): 50 nucleotides of homology downstream of the UL24.5
   ATG start codon, followed by 20 nucleotides homologous to the end of the galK gene.
- Repair Oligonucleotide: A 100-120 bp single-stranded or double-stranded DNA fragment containing the desired ATG to GTG mutation, flanked by 50-60 bp of homology on either side of the mutation site.

#### Procedure:

- Step 1: Insertion of the galk Cassette (Positive Selection)
  - 1. Prepare electrocompetent E. coli SW102 cells harboring the HSV-1 BAC.
  - 2. Induce the Red/ET recombination enzymes by adding L-arabinose to the culture.
  - 3. Amplify the galK cassette from the pGalK plasmid using the UL24.5-galK-F and UL24.5-galK-R primers.
  - 4. Electroporate the purified galK PCR product into the induced, competent SW102/HSV-1 BAC cells.
  - 5. Plate the electroporated cells on minimal medium plates containing galactose and appropriate antibiotics. Only bacteria that have successfully integrated the galK gene will be able to metabolize galactose and grow.[8]
  - 6. Verify the correct insertion of the galK cassette in several colonies by PCR and restriction fragment length polymorphism (RFLP) analysis of the BAC DNA.
- Step 2: Replacement of the galk Cassette with the Point Mutation (Counter-Selection)
  - 1. Prepare electrocompetent cells from a verified positive clone from Step 1.
  - 2. Induce the Red/ET recombination enzymes with L-arabinose.
  - 3. Electroporate the repair oligonucleotide containing the ATG to GTG mutation into the induced cells.



- 4. Plate the cells on minimal medium containing 2-deoxy-galactose (DOG) and appropriate antibiotics. Cells that lose the galK gene will survive, as GalK converts DOG into a toxic compound.[8]
- 5. Select several resulting colonies and verify the successful introduction of the point mutation and removal of the galk cassette by PCR and Sanger sequencing of the targeted region of the BAC DNA.
- 6. Perform a final RFLP analysis on the purified mutant BAC DNA to ensure the overall integrity of the viral genome.

# Protocol 2: Reconstitution of the UL24.5-Null Mutant Virus

#### Materials:

- Permissive mammalian cells (e.g., Vero or U2OS cells).
- Purified, verified UL24.5-null HSV-1 BAC DNA.
- Transfection reagent (e.g., Lipofectamine 2000 or similar).
- Cell culture medium and supplements.
- Standard tissue culture equipment.

#### Procedure:

- Plate permissive cells in 6-well plates or T-25 flasks and grow to 80-90% confluency.
- On the day of transfection, transfect the cells with 2-4 μg of the purified UL24.5-null BAC
   DNA according to the manufacturer's protocol for the chosen transfection reagent.
- Incubate the cells and monitor for the appearance of cytopathic effect (CPE), which typically appears 3-7 days post-transfection.
- When widespread CPE is observed, harvest the cells and medium.



- Freeze-thaw the cell suspension three times to lyse the cells and release the virus particles.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the reconstituted virus (P0 stock).
- Amplify the viral stock by infecting fresh monolayers of permissive cells.

## **Protocol 3: Verification of the Reconstituted Virus**

#### Materials:

- P1 or P2 viral stock of the putative UL24.5-null mutant.
- Wild-type HSV-1 virus as a control.
- DNA extraction kit for viral DNA.
- PCR primers flanking the mutated site in UL24.5.
- · Sanger sequencing reagents.
- Antibodies for Western blot analysis (e.g., anti-UL24, anti-VP5, anti-gC).

#### Procedure:

- · Genotypic Verification:
  - 1. Infect permissive cells with the reconstituted virus.
  - 2. When CPE is evident, harvest the cells and extract total DNA.
  - 3. Perform PCR using primers that flank the mutated region of the UL24 gene.
  - 4. Purify the PCR product and submit it for Sanger sequencing to confirm the presence of the ATG to GTG mutation and the absence of any other mutations in the amplified region.
- Phenotypic Verification (Optional but Recommended):



- 1. Western Blot: Infect cells with the wild-type virus and the UL24.5-null mutant. Harvest cell lysates at late times post-infection (e.g., 18-24 hours). Perform Western blot analysis to confirm the expression of other viral proteins (e.g., late proteins like VP5 or gC) is not grossly affected. Note that directly detecting the absence of the small UL24.5 protein can be challenging; genotypic confirmation is the primary verification method.
- 2. Growth Curve Analysis: Perform a multi-step growth curve analysis by infecting permissive cells at a low multiplicity of infection (MOI, e.g., 0.01) with the wild-type and mutant viruses. Harvest samples at various time points (e.g., 0, 12, 24, 48, 72 hours post-infection) and titrate the virus by plaque assay. As reported, the UL24.5-null mutant should exhibit growth kinetics similar to the wild-type virus.[2]

## **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Workflow for generating a UL24.5-null mutant virus using BAC recombineering.





Simplified overview of the cGAS-STING pathway and antagonism by HSV-1 UL24. The specific role of UL24.5 in this or other pathways is an area of active research.

Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. journals.asm.org [journals.asm.org]
- 2. A Mutation in the UL24 Gene Abolishes Expression of the Newly Identified UL24.5 Protein
  of Herpes Simplex Virus 1 and Leads to an Increase in Pathogenicity in Mice PMC
  [pmc.ncbi.nlm.nih.gov]
- 3. A Mutation in the UL24 Gene Abolishes Expression of the Newly Identified UL24.5 Protein of Herpes Simplex Virus 1 and Leads to an Increase in Pathogenicity in Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of herpesvirus UL24 protein regulating viral immune escape and virulence -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Herpesvirus BACs: Past, Present, and Future PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for the Manipulation of Herpesvirus Genome and the Application to Marek's Disease Virus Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Generating a UL24.5-Null Mutant Virus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2790844#generating-a-ul24-5-null-mutant-virus]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com